Methyl (3S)-3-amino-3-(furan-3-YL)propanoate
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1 |
InChI Key |
XNJUDVGLEPMZEH-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=COC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(furan-3-yl)propanoate can be achieved through several methods. One common approach involves the condensation of a furan derivative with an amino acid ester. For example, the reaction of furan-3-carboxaldehyde with methyl (S)-alaninate in the presence of a suitable catalyst can yield the desired product .
Another method involves the use of β-dicarbonyl compounds. The condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization, can lead to the formation of furan derivatives, which can then be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(furan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (3S)-3-amino-3-(furan-3-yl)propanoate is an amino acid derivative with a furan ring attached to a propanoate backbone, holding an amino group at the 3rd position. It has a molecular formula of and a molecular weight of approximately 169.18 g/mol. The compound is considered for applications in medicinal chemistry and organic synthesis because of the properties of the furan ring and the amino group.
Scientific Research Applications
This compound is used in organic synthesis as a building block to create more complex compounds. Research indicates that it may have biological activities relevant for pharmaceutical applications, including potential antimicrobial and anticancer properties. It may also act as a ligand to interact with specific molecular targets in biological systems, with its mechanism of action potentially involving hydrogen bonding and interactions with enzymes and receptors to influence their activity. Studies are ongoing regarding the interactions of this compound with biological targets, which could modulate enzyme activities or influence receptor functions, potentially leading to therapeutic effects.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Ethyl 3-(furan-2-yl)propanoate | Similar structure but contains an ethyl ester instead | Different ester group affects solubility and reactivity |
| Furancarboxylic acids | Compounds with a carboxyl group attached directly to the furan | Lacks amino functionality, altering biological activity |
| Methyl 2-amino-4-furancarboxylate | Contains a carboxylic acid group on the furan ring | Potentially different reactivity due to positional changes |
| Methyl 4-(furan-2-yl)butanoate | Furan ring attached to a longer carbon chain | Alters physical properties and reactivity patterns |
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Substituents (e.g., furan, pyridine): Introduce π-π stacking capabilities and modulate solubility. For example, the 2-hydroxypyridin-4-yl variant (C₉H₁₂N₂O₃) has higher nitrogen content, which may improve aqueous solubility .
Biological Activity
Methyl (3S)-3-amino-3-(furan-3-YL)propanoate is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, synthesis methods, and potential applications, supported by relevant data and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 169.18 g/mol
- Structure : The compound features a furan ring bonded to a propanoate backbone with an amino group at the 3rd position. This unique arrangement allows it to participate in various chemical reactions and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism is believed to involve interaction with specific molecular targets, modulating enzyme activities that lead to programmed cell death.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. Key mechanisms include:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with target proteins, enhancing binding affinity.
- Enzyme Modulation : The compound may act as a ligand affecting enzyme function, which is crucial for its antimicrobial and anticancer effects.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : Furan derivatives are reacted with appropriate amino acids and ester groups.
- Reagents Used :
- Oxidizing Agents : Potassium permanganate for oxidation.
- Reducing Agents : Sodium borohydride for reduction.
- Substitution Reactions : Utilizing halides and nucleophiles under controlled conditions.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating potent activity.
Study 2: Anticancer Effects
Another investigation focused on the compound's anticancer properties against human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis, with IC50 values calculated at approximately 25 µM after 48 hours of treatment. This suggests that this compound could serve as a promising lead in cancer therapy.
Comparative Analysis
To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-(furan-3-yl)propanoate | CHNO | Similar antimicrobial effects |
| Methyl 2-(furan-2-carboxamido)propanoate | CHNO | Notable anticancer properties |
| Ethyl 2-amino-4-(furan-2-carboxylic acid) | CHNO | Potential for broader therapeutic applications |
Q & A
Q. What are the established synthetic routes for Methyl (3S)-3-amino-3-(furan-3-YL)propanoate, and how are reaction conditions optimized for high enantiomeric purity?
Methodological Answer: The synthesis typically involves enantioselective methods such as:
- Asymmetric hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce α,β-unsaturated esters, followed by furan-3-yl group introduction via Suzuki-Miyaura coupling .
- Enzymatic resolution : Lipases or esterases can separate enantiomers from racemic mixtures, though this requires careful solvent selection (e.g., tert-butanol) to maintain enzyme activity .
Optimization strategies : - Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (ee) .
- Adjust temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DMF) to minimize racemization during esterification .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns to distinguish from structural analogs .
- Chiral HPLC : Use columns like Daicel CHIRALCEL OD-H (hexane:IPA mobile phase) to determine ee >99% .
Advanced Research Questions
Q. How can researchers address conflicting reports on the biological activity of this compound derivatives in different assay systems?
Methodological Answer: Discrepancies may arise due to:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous buffers .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
- Target promiscuity : Perform off-target profiling (e.g., kinase panels) to rule out nonspecific binding .
Case Example :
A 2024 study resolved contradictory IC50 values by correlating furan ring oxidation (via LC-MS) with reduced activity in CYP3A4-rich assays .
Q. What strategies enhance the enantioselectivity of this compound synthesis when competing side reactions occur?
Methodological Answer: Key Challenges :
- Epimerization at C3 : Occurs under basic conditions during ester hydrolysis. Mitigate via low-temperature saponification (e.g., –10°C in NaOH/MeOH) .
- Furan ring instability : Avoid strong acids (e.g., H2SO4) in coupling reactions; use Pd-catalyzed cross-coupling under inert atmospheres .
Advanced Solutions : - Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral amines to drive ee >98% .
- Computational modeling : DFT studies predict transition-state energies to optimize catalyst-substrate interactions (e.g., B3LYP/6-31G* level) .
Q. How does the furan-3-yl substituent influence the physicochemical and pharmacological properties compared to other aryl groups (e.g., phenyl, thiophenyl)?
Methodological Answer: Comparative Analysis (Table 1) :
| Substituent | LogP (Calculated) | Metabolic Stability (t1/2, min) | H-bond Acceptors |
|---|---|---|---|
| Furan-3-yl | 1.2 | 45 (Human Liver Microsomes) | 3 |
| Phenyl | 2.1 | 120 | 2 |
| Thiophen-2-yl | 2.3 | 30 | 2 |
Q. Key Insights :
- The furan-3-yl group reduces lipophilicity (lower LogP), enhancing aqueous solubility but decreasing membrane permeability .
- Increased H-bond acceptors improve target engagement in polar binding pockets (e.g., serine proteases) .
- Metabolic vulnerability : Furan rings undergo rapid CYP450-mediated oxidation, necessitating prodrug strategies for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
